molecular formula C8H5BrF2O B6353778 5-Bromo-2,3-difluoro-4-methylbenzaldehyde CAS No. 1823871-92-6

5-Bromo-2,3-difluoro-4-methylbenzaldehyde

Cat. No.: B6353778
CAS No.: 1823871-92-6
M. Wt: 235.02 g/mol
InChI Key: MSKVQRHXVQUKQO-UHFFFAOYSA-N
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Description

5-Bromo-2,3-difluoro-4-methylbenzaldehyde is an organic compound with the molecular formula C8H5BrF2O. It is a derivative of benzaldehyde, where the benzene ring is substituted with bromine, fluorine, and a methyl group. This compound is used in various chemical syntheses and has applications in scientific research .

Safety and Hazards

The compound has been classified with the signal word “Warning” and is associated with the hazard statements H315, H319, and H335 . These statements indicate that it can cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335). Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261) and rinsing cautiously with water for several minutes in case of contact with eyes (P305 + P351 + P338) .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-2,3-difluoro-4-methylbenzaldehyde typically involves the bromination and fluorination of 4-methylbenzaldehyde. The process can be carried out using bromine and fluorine sources under controlled conditions to ensure selective substitution at the desired positions on the benzene ring .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving the use of catalysts and advanced purification techniques .

Types of Reactions:

Common Reagents and Conditions:

Major Products:

    Substitution Products: Depending on the nucleophile used, various substituted derivatives can be formed.

    Oxidation Product: 5-Bromo-2,3-difluoro-4-methylbenzoic acid.

    Reduction Product: 5-Bromo-2,3-difluoro-4-methylbenzyl alcohol.

Scientific Research Applications

5-Bromo-2,3-difluoro-4-methylbenzaldehyde is used in various fields of scientific research:

Mechanism of Action

The mechanism of action of 5-Bromo-2,3-difluoro-4-methylbenzaldehyde depends on its specific application. In biochemical assays, it may interact with enzymes or receptors, altering their activity. The molecular targets and pathways involved can vary widely based on the context of its use .

Properties

IUPAC Name

5-bromo-2,3-difluoro-4-methylbenzaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5BrF2O/c1-4-6(9)2-5(3-12)8(11)7(4)10/h2-3H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSKVQRHXVQUKQO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C(=C1F)F)C=O)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5BrF2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.02 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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